molecular formula C4H8N2O B12632916 (5R)-5-methylimidazolidin-4-one CAS No. 922178-60-7

(5R)-5-methylimidazolidin-4-one

Cat. No.: B12632916
CAS No.: 922178-60-7
M. Wt: 100.12 g/mol
InChI Key: LFNFPUOSCSLGMP-GSVOUGTGSA-N
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Description

(5R)-5-methylimidazolidin-4-one is a chiral compound that belongs to the class of imidazolidinones. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a chiral center at the 5th position gives it unique stereochemical properties, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-methylimidazolidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the imidazolidinone ring. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and stereoselectivity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of high-throughput synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-methylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of substituted imidazolidinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinones.

Scientific Research Applications

(5R)-5-methylimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (5R)-5-methylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5R)-5-methylimidazolidin-4-one include other imidazolidinones and related heterocyclic compounds. Examples include:

  • (4S,5R)-semiester
  • (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of a chiral center, which can impart unique biological and chemical properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

922178-60-7

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

(5R)-5-methylimidazolidin-4-one

InChI

InChI=1S/C4H8N2O/c1-3-4(7)6-2-5-3/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1

InChI Key

LFNFPUOSCSLGMP-GSVOUGTGSA-N

Isomeric SMILES

C[C@@H]1C(=O)NCN1

Canonical SMILES

CC1C(=O)NCN1

Origin of Product

United States

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